molecular formula C13H12N2O2 B108038 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester CAS No. 17954-22-2

2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester

Cat. No. B108038
CAS RN: 17954-22-2
M. Wt: 228.25 g/mol
InChI Key: DCPDHZLDXSZNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester (IQCE) is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. IQCE is a derivative of isoquinoline, a heterocyclic organic compound that is commonly found in many natural products and pharmaceuticals. In

Mechanism Of Action

The mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.

Biochemical And Physiological Effects

2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been shown to exhibit antioxidant and neuroprotective effects. It has also been found to modulate the expression of certain genes and proteins involved in cell proliferation and apoptosis.

Advantages And Limitations For Lab Experiments

One advantage of using 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been found to exhibit low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of using 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester and to determine its efficacy in animal models and clinical trials. Additionally, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester could be further modified to improve its solubility and bioavailability, which would enhance its potential as a drug candidate. Finally, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester could be used as a lead compound for the development of new isoquinoline derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester involves the reaction of isoquinoline with ethyl cyanoacetate in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound. This synthesis method has been reported in several scientific journals and has been found to be efficient and reproducible.

Scientific Research Applications

2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been extensively studied for its potential applications in drug development. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been found to exhibit potent anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.

properties

CAS RN

17954-22-2

Product Name

2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 1-cyano-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)15-8-7-10-5-3-4-6-11(10)12(15)9-14/h3-8,12H,2H2,1H3

InChI Key

DCPDHZLDXSZNNW-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C=CC2=CC=CC=C2C1C#N

Canonical SMILES

CCOC(=O)N1C=CC2=CC=CC=C2C1C#N

Other CAS RN

17954-22-2

Origin of Product

United States

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